3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
Description
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a benzodiazole derivative characterized by a 1H-1,3-benzodiazol-2-yl core substituted with a 2-methylpropyl group at the N1 position and a propan-1-ol chain at the C2 position. The molecular formula is C15H21N2O, with a molecular weight of 245.34 g/mol.
Properties
IUPAC Name |
3-[1-(2-methylpropyl)benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(2)10-16-13-7-4-3-6-12(13)15-14(16)8-5-9-17/h3-4,6-7,11,17H,5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXGJPJVPRUCDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-methylpropylamine with o-phenylenediamine to form the benzodiazole ring. This intermediate is then reacted with 3-chloropropanol under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Reagents like SOCl₂ (Thionyl chloride) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propanal.
Reduction: Formation of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propanamine.
Substitution: Formation of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl chloride.
Scientific Research Applications
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide ()
- Molecular Formula : C19H18Cl2N3O
- Molecular Weight : 387.27 g/mol
- Key Differences: Replaces the propanol chain with a 2,4-dichlorobenzamide group.
- No direct biological data are provided, but chloro-aromatic groups are common in antifungal and pesticidal agents .
1-[(1H-1,3-benzodiazol-2-yl)amino]propan-2-ol ()
- Molecular Formula : C10H13N3O
- Molecular Weight : 191.23 g/mol
- Key Differences: Features an amino linkage between the benzodiazole and propanol moieties (vs. direct bonding in the target compound).
- Implications: The amino group introduces an additional hydrogen-bonding site, which may alter binding affinity in biological targets. Its smaller size and lower molecular weight could improve diffusion kinetics .
Imidazolylindol-propanol ()
- Activity: Demonstrates potent antifungal activity against Candida albicans (CMI = 0.001 μg/mL), attributed to the propanol group’s hydroxyl interaction with fungal targets . This suggests that the propanol moiety in 3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol may similarly contribute to antifungal efficacy.
Biological Activity
3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It features a benzodiazole moiety, which is often associated with various biological activities including anti-cancer and anti-inflammatory effects.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on imidazobenzoxazepin compounds have shown that they effectively suppress tumor growth in xenograft models by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival . This suggests that this compound may share similar mechanisms of action.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Key Signaling Pathways : Similar to other benzodiazole derivatives, it may inhibit pathways like PI3K/AKT/mTOR.
- Antioxidant Activity : Potentially reducing oxidative stress in cells, thus protecting against damage.
Case Studies
A notable study highlighted the efficacy of benzodiazole derivatives in cancer treatment. Compounds with structural similarities to this compound demonstrated improved unbound drug exposure and effective tumor suppression at low doses in mouse models .
Comparative Analysis
To understand the biological activity of this compound better, a comparative analysis with other related compounds can be beneficial. Below is a summary table illustrating some key properties:
| Compound Name | Antitumor Activity | Neuroprotective Effects | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Potential | PI3K/AKT/mTOR inhibition |
| GDC-0032 (related compound) | High | Limited | PI3K inhibition |
| Other Benzodiazole Derivatives | Variable | Observed | Antioxidant properties; receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
